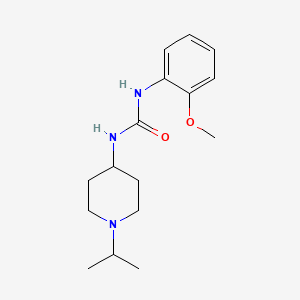
N-(1-ISOPROPYL-4-PIPERIDYL)-N'-(2-METHOXYPHENYL)UREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(2-METHOXYPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring both piperidyl and methoxyphenyl groups, suggests potential biological activity and utility in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(2-METHOXYPHENYL)UREA typically involves the reaction of 1-isopropyl-4-piperidylamine with 2-methoxyphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired urea derivative.
Industrial Production Methods
For industrial-scale production, the synthesis might involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(2-METHOXYPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The urea moiety can be reduced to form amine derivatives.
Substitution: The piperidyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce amines.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in receptor studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action for N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(2-METHOXYPHENYL)UREA would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The piperidyl group could play a role in binding to target proteins, while the methoxyphenyl group might influence the compound’s overall pharmacokinetic properties.
類似化合物との比較
Similar Compounds
N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(2-HYDROXYPHENYL)UREA: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(2-CHLOROPHENYL)UREA: Contains a chlorine atom instead of a methoxy group.
Uniqueness
N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(2-METHOXYPHENYL)UREA is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets compared to its analogs.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-propan-2-ylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12(2)19-10-8-13(9-11-19)17-16(20)18-14-6-4-5-7-15(14)21-3/h4-7,12-13H,8-11H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIVUXZIDFEREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,3,3,3-tetrafluoro-2-methoxy-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5286614.png)
![2-[(5-CYCLOPENTYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE](/img/structure/B5286625.png)
![7-(1-benzothien-3-yl)-4-[(2,2-difluorocyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5286630.png)
![(2S,4S,5R)-5-(4-chlorophenyl)-4-[2-(1H-imidazol-5-yl)ethylcarbamoyl]-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5286631.png)
![7-[(2,6-difluorophenyl)sulfonyl]-4-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5286639.png)
![N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B5286642.png)
![2-(cyclohexylmethyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5286655.png)
![N-ethyl-N-[3-(4-morpholinyl)propyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5286669.png)
![N-benzyl-5-{[benzyl(methyl)amino]methyl}-N-ethylisoxazole-3-carboxamide](/img/structure/B5286676.png)
![2-(1H-benzimidazol-2-yl)-3-{5-[(4-chlorophenyl)thio]-2-furyl}acrylonitrile](/img/structure/B5286692.png)
![2-[4-[(E)-[3-(carboxymethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid](/img/structure/B5286699.png)
![(E)-3-(2-chloro-6-methylquinolin-3-yl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5286706.png)
![N-[2-(2-fluorophenyl)ethyl]-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxamide](/img/structure/B5286720.png)
![N-(5-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5286731.png)
